

Application Notes and Protocols for NMR Spectroscopy of Massarigenin C

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Compound of Interest

Compound Name: *Massarigenin C*

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Abstract

Massarigenin C, a polyketide metabolite isolated from various fungal species, has garnered interest due to its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and characterization of **Massarigenin C**. This document provides detailed application notes and standardized protocols for the acquisition and interpretation of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra of **Massarigenin C**. The provided methodologies and data presentation formats are intended to ensure data consistency and aid in the unambiguous structural confirmation of this natural product.

Introduction

Massarigenin C is a natural product belonging to the oxaspirol class of compounds. Its structural complexity and potential for various biological activities make its accurate and thorough characterization essential. NMR spectroscopy is the most powerful technique for the complete structural assignment of **Massarigenin C**, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

This document outlines the standard operating procedures for the NMR analysis of **Massarigenin C**, including sample preparation, and parameters for 1D and 2D NMR

experiments. The primary reference for the NMR spectral data of **Massarigenin C** is the publication by Oh et al. in the Journal of Natural Products (2003, 66, 73-79)[1][2][3][4].

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Massarigenin C**, as reported in the primary literature. These tables are designed for easy comparison and reference during structural verification.

Table 1: ^1H NMR Data of **Massarigenin C**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79			

Table 2: ^{13}C NMR Data of **Massarigenin C**

Position	Chemical Shift (δ , ppm)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79	

Table 3: Key 2D NMR Correlations for **Massarigenin C**

Proton (^1H)	COSY Correlations	HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)
Data to be populated from J. Nat. Prod. 2003, 66, 73-79		

Experimental Protocols

The following protocols are recommended for obtaining high-quality NMR spectra of **Massarigenin C**.

Sample Preparation

- **Sample Purity:** Ensure the isolated **Massarigenin C** is of high purity (>95%), as impurities can complicate spectral interpretation.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) are commonly used solvents for this class of compounds. The choice of solvent should be consistent for data comparison. All chemical shifts in the reference tables should specify the solvent used.
- **Concentration:** Dissolve 5-10 mg of **Massarigenin C** in 0.5-0.6 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ^{13}C and 2D NMR experiments.
- **Sample Tube:** Use a clean, high-quality 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts ($\delta = 0.00$ ppm).

NMR Data Acquisition

The following are general parameters for NMR data acquisition on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

3.2.1. ^1H NMR Spectroscopy

- **Pulse Program:** Standard single-pulse experiment (e.g., zg30).
- **Spectral Width:** 12-16 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 8-16 scans.
- **Temperature:** 298 K.

3.2.2. ^{13}C NMR Spectroscopy

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans (or more, depending on concentration).
- Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.
 - Pulse Program: Standard COSY experiment (e.g., cosygpqf).
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-4.
- HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.
 - Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 180-220 ppm.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 4-8.

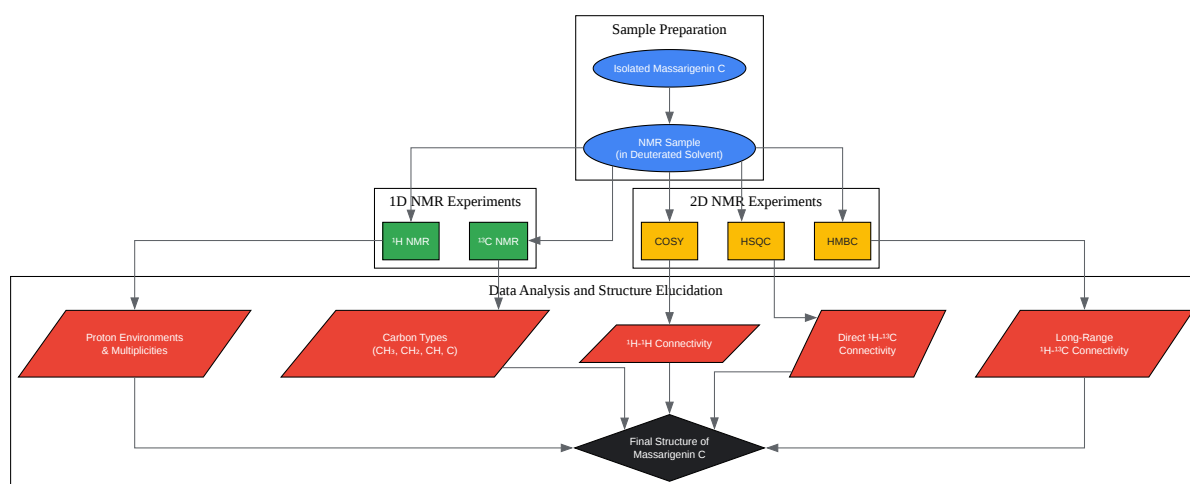
- HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
 - Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 200-240 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-16.
 - Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing

- Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.
- Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm for both ^1H and ^{13}C).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **Massarigenin C** using the described NMR experiments.



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